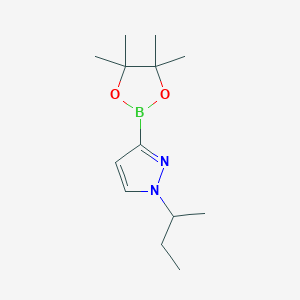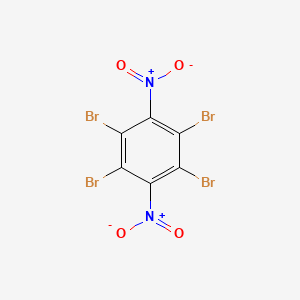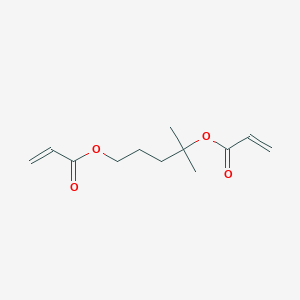
2-Propenoic acid, 1,1'-(1,1-dimethyl-1,4-butanediyl) ester
Vue d'ensemble
Description
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester is an organic compound with the molecular formula C12H18O4. It is a type of ester derived from 2-propenoic acid and 1,1-dimethyl-1,4-butanediol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester typically involves the esterification reaction between 2-propenoic acid and 1,1-dimethyl-1,4-butanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester can undergo various chemical reactions, including:
Polymerization: This compound can participate in free radical polymerization to form polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-propenoic acid and 1,1-dimethyl-1,4-butanediol.
Addition Reactions: The double bond in the propenoic acid moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are used.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the polymerization conditions.
Hydrolysis: 2-Propenoic acid and 1,1-dimethyl-1,4-butanediol.
Addition Reactions: Halogenated derivatives or other addition products.
Applications De Recherche Scientifique
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biomedical Research:
Industrial Applications: Employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester primarily involves its reactivity as an ester and its ability to undergo polymerization. The ester functional group can participate in hydrolysis and transesterification reactions, while the propenoic acid moiety can engage in polymerization and addition reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 1,4-butanediyl ester: Similar in structure but with a different diol component.
2-Propenoic acid, 1,1’-(1-methyl-1,3-propanediyl) ester: Another ester with a different diol component.
2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Contains a phenyl group and a more complex structure.
Uniqueness
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester is unique due to its specific diol component, which imparts distinct properties to the resulting polymers and materials. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(4-methyl-4-prop-2-enoyloxypentyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-5-10(13)15-9-7-8-12(3,4)16-11(14)6-2/h5-6H,1-2,7-9H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZISJRFTMGHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC(=O)C=C)OC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



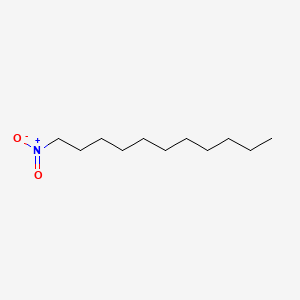
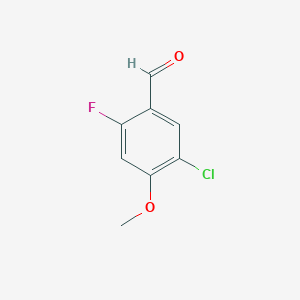
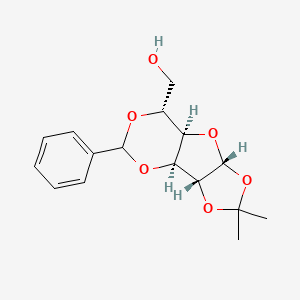
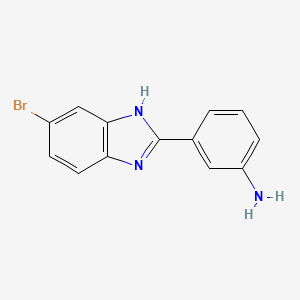
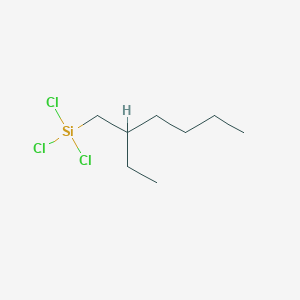
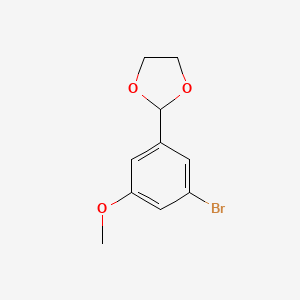
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B3253187.png)
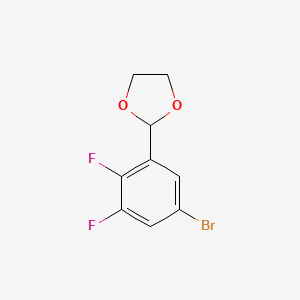
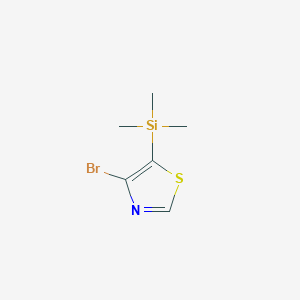

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B3253204.png)
